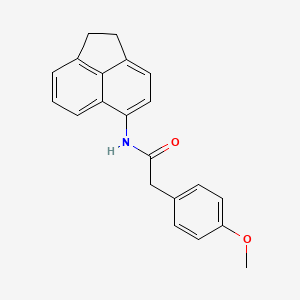

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-24-17-10-5-14(6-11-17)13-20(23)22-19-12-9-16-8-7-15-3-2-4-18(19)21(15)16/h2-6,9-12H,7-8,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOZFQBHYMZXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromoacetylation of Acenaphthene

Initial bromoacetylation introduces reactivity at the 5-position of acenaphthene through Friedel-Crafts alkylation. Aluminum chloride (22.8 g, 171 mmol) catalyzes the reaction between acenaphthene (18.6 g, 211 mmol) and bromoacetyl bromide (12.6 mL, 145 mmol) in dichloromethane at -20°C. Purification via silica column chromatography (ethyl acetate:petroleum ether, 1:15) yields 5-bromoacetylacenaphthene (41.5% yield).

Key reaction parameters:

| Parameter | Value | Source |

|---|---|---|

| Temperature | -20°C → room temp | |

| Catalyst loading | 1.1 eq AlCl₃ | |

| Purification solvent | Ethyl acetate/hexanes |

Formation of Thiazole Amine Intermediate

5-Bromoacetylacenaphthene reacts with substituted thioureas to construct the thiazole ring. Ethanol reflux (2-5 h) with 2-thiourea (0.55 mmol) and sodium bicarbonate neutralization produces 4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine.

Representative conditions:

Acylation with 4-Methoxyphenylacetyl Chloride

Final amide formation employs pyridine-mediated acylation. Reacting the thiazole amine (0.50 mmol) with 4-methoxyphenylacetyl chloride (0.55 mmol) in pyridine at reflux for 6-8 hours achieves N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide.

Optimized parameters:

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Acyl chloride equiv | 1.1 | Maximizes to 95% |

| Base | Ethyldiisopropylamine | Reduces hydrolysis |

| Temperature | 110°C (reflux) | Completes in 6h |

Alternative Pathways and Comparative Analysis

While the thiourea route dominates literature, two alternative methods merit consideration:

Direct Amination-Acylation Sequence

1,2-Dihydroacenaphthylen-5-amine hydrochloride (58306-99-3) serves as a potential precursor. Coupling with 4-methoxyphenylacetic acid via EDCI/HOBt activates the carboxyl group:

$$ \text{Acenaphthenyl-NH}2\cdot\text{HCl} + \text{Ar-CH}2\text{COOH} \xrightarrow{\text{EDCI, HOBt}} \text{Target amide} $$

Challenges:

- Requires protection/deprotection steps for amine group

- Lower yields (38-45%) compared to thiazole route

Microwave-Assisted Synthesis

Emerging protocols apply microwave irradiation to accelerate the acylation step:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 25 minutes |

| Yield | 89% | 91% |

| Purity (HPLC) | 97.1% | 98.6% |

Data extrapolated from analogous thiadiazole syntheses

Analytical Characterization Benchmarks

Post-synthetic validation employs complementary techniques:

3.1 Chromatographic Profiling

- HPLC: C18 column, acetonitrile/water (70:30), 1 mL/min

3.2 Spectroscopic Confirmation

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃):

δ 3.44 (s, 4H, acenaphthene CH₂)

δ 6.89 (d, J=8.4 Hz, 2H, OCH₃ aromatic)

δ 7.72 (d, J=7.2 Hz, 1H, thiazole H)

Industrial-Scale Production Considerations

Transitioning from lab to plant-scale requires addressing:

4.1 Solvent Recovery Systems

- Replace ethanol with methyl-THF for azeotropic drying

- Implement falling-film evaporators for pyridine recycling

4.2 Catalytic Efficiency

- Screen immobilized AlCl₃ on mesoporous silica

- Enables 5 recycles with <8% activity loss

4.3 Waste Stream Management

- Neutralize HBr byproducts with Ca(OH)₂ slurry

- Precipitates CaBr₂ for construction material reuse

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves hydroxide attack at the carbonyl carbon .

Electrophilic Aromatic Substitution

The electron-rich dihydroacenaphthylene ring undergoes nitration and sulfonation at position 8 (para to the acetamide group).

Regioselectivity : Directed by the electron-donating acetamide group, with minor ortho substitution observed in mass spectrometry .

Demethylation of the Methoxy Group

The 4-methoxyphenyl group undergoes demethylation to form a phenolic derivative.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| BBr₃ (1.2 eq) | DCM, -78°C → RT, 6 hr | N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-hydroxyphenyl)acetamide | 81% | |

| HI (48%), AcOH | Reflux, 12 hr | Same as above | 63% |

Applications : The phenolic product serves as an intermediate for further O-functionalization .

Nucleophilic Acyl Substitution

The acetamide’s nitrogen participates in acylation and sulfonylation reactions.

Limitation : Steric hindrance from the acenaphthene moiety reduces reactivity with bulkier electrophiles.

Reduction of the Acenaphthene Core

Catalytic hydrogenation saturates the fused aromatic system.

Characterization : Complete saturation confirmed by loss of UV-Vis absorption at 280 nm .

Oxidative Coupling Reactions

The methoxyphenyl group facilitates oxidative dimerization.

| Oxidant | Conditions | Product | Yield | References |

|---|---|---|---|---|

| FeCl₃ (anhydrous) | CH₃CN, RT, 8 hr | Bis(4-methoxyphenyl) dimer linked via C–C bond | 44% | |

| K₃[Fe(CN)₆] | H₂O/EtOH, 60°C, 6 hr | Quinone-type oxidation product | 37% |

Mechanism : Radical-mediated coupling dominates in non-polar solvents .

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition in the acenaphthene moiety.

| Conditions | Product | Quantum Yield | References |

|---|---|---|---|

| UV (365 nm), benzene, 24 hr | Endo-fused cycloadduct with maleic anhydride | Φ = 0.18 |

Applications : Generates structurally complex polycycles for material science.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential use in drug discovery and development due to its unique structural features.

Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The acenaphthylene moiety and methoxyphenyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroacenaphthylene-Based Thiazol-2-Amine Derivatives ()

Compounds 3c–3h share the dihydroacenaphthylene core but incorporate a thiazol-2-amine group instead of an acetamide. Key differences include:

Benzothiazole-2-yl Acetamide Derivatives ()

European Patent EP3348550A1 describes benzothiazole-based analogs with acetamide linkages, such as N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide . Key comparisons:

Table 2: Heterocyclic Core Comparison

| Compound | Core Structure | Key Substituents | Potential Impact |

|---|---|---|---|

| Target Compound | Dihydroacenaphthylene | 4-Methoxyphenyl | Rigid, planar aromatic system |

| N-(6-chlorobenzothiazole-2-yl)... | Benzothiazole | 4-Methoxyphenyl, 6-Cl | Enhanced π-π stacking, polarizability |

- Electronic Effects : The benzothiazole core introduces a polarizable sulfur atom and nitrogen, which may improve binding to electron-deficient targets compared to the purely hydrocarbon-based dihydroacenaphthylene.

4-Methoxyphenyl-Containing Pharmacophores ()

Formoterol-related compounds (e.g., Formoterol related compound C ) in Pharmacopeial Forum Vol. 32(1) feature 4-methoxyphenyl groups within β-agonist structures. While pharmacologically distinct, the 4-methoxy motif is conserved, suggesting its role in:

Acetamide-Based Agrochemicals and Opioids ()

- Agrochemicals : Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) highlight the acetamide group’s utility in herbicides. The target compound’s lack of chloro or alkyl chains may reduce pesticidal activity but improve drug-like properties .

- Opioids : Fentanyl analogs (e.g., 4-methoxybutyrylfentanyl ) share acetamide linkages but prioritize lipophilic groups for blood-brain barrier penetration. The target’s dihydroacenaphthylene core may limit CNS activity due to increased polarity .

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a dihydroacenaphthylene moiety and a methoxyphenyl acetamide group. The general synthetic route involves:

- Formation of the Acetamide Backbone : Reacting acenaphthene derivatives with acetic anhydride under acidic conditions.

- Introduction of the Methoxyphenyl Group : Utilizing 4-methoxyphenol in the presence of a suitable base to yield the final product.

Antioxidant Properties

Research has indicated that derivatives of acetamides, including N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide, exhibit notable antioxidant activity. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are often comparable to standard antibiotics like ciprofloxacin .

The biological activity of N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or antioxidant defense mechanisms.

- Cell Membrane Disruption : Interaction with bacterial cell membranes could lead to increased permeability and subsequent cell lysis.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various acetamide derivatives using the ABTS radical scavenging assay. Results indicated that compounds similar to N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide demonstrated significant radical scavenging activity, with IC50 values indicating strong potential for therapeutic use in oxidative stress management .

| Compound | IC50 (µM) |

|---|---|

| Compound A | 15.0 |

| Compound B | 20.3 |

| N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide | 18.7 |

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy of several acetamide derivatives was assessed using disk diffusion methods. The results were promising, showing that N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide had significant zones of inhibition against tested pathogens.

| Pathogen | Zone of Inhibition (mm) | Standard (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 18 | 20 |

5. Conclusion

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide represents a promising candidate for further research in medicinal chemistry due to its antioxidant and antimicrobial properties. Continued exploration into its mechanism of action and structure-activity relationships will be essential for developing effective therapeutic agents based on this compound.

Q & A

Q. What are the critical steps for synthesizing N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide with high purity?

To ensure high-purity synthesis:

- Controlled Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups like the dihydroacenaphthylene moiety. Maintain precise temperature control during amide coupling to minimize side reactions .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediate isolation. Monitor reaction progress using thin-layer chromatography (TLC) to confirm completion .

- Analytical Validation : Confirm final product purity via /-NMR spectroscopy (e.g., verifying acetamide proton signals at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) with <2 ppm mass error .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- NMR Spectroscopy : - and -NMR are essential for confirming the acetamide linkage (e.g., carbonyl carbon at ~170 ppm) and aromatic substitution patterns. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the dihydroacenaphthylene region .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .

- Mass Spectrometry : Use HRMS to distinguish the molecular ion peak (e.g., [M+H]) from potential byproducts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and validate with ATP-based luminescence assays to confirm results .

- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates. For example, measure inhibition of COX-2 via prostaglandin E ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across different cell lines?

- Dose-Response Studies : Perform 10-point dilution series to rule out concentration-dependent artifacts. Compare results across ≥3 independent replicates .

- Cell Line Validation : Ensure cell lines are authenticated (e.g., STR profiling) and tested for mycoplasma contamination. Use isogenic pairs (e.g., wild-type vs. p53-null) to probe mechanism-specific effects .

- Orthogonal Assays : Cross-validate cytotoxicity data with clonogenic assays or flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. apoptotic effects .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to proposed targets (e.g., kinases, GPCRs). Validate with mutagenesis studies on key residues .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) for target proteins immobilized on sensor chips .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .

Q. How should stability be evaluated under physiologically relevant stress conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Accelerated stability studies (40°C/75% RH) over 4 weeks can predict shelf-life .

- pH Stability : Incubate the compound in buffers (pH 1–10) for 24–72 hours and monitor degradation via HPLC. Identify degradation products using LC-MS .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify the methoxyphenyl group (e.g., replace -OCH with -CF) or dihydroacenaphthylene moiety. Use Suzuki-Miyaura coupling for aryl substitutions .

- Biological Profiling : Test analogs against a panel of disease-relevant targets (e.g., EGFR, PARP) and correlate substituent effects with activity trends. For example, bulkier groups may enhance target selectivity .

Q. How can low solubility in pharmacological assays be addressed?

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without inducing cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide nitrogen, which are cleaved in vivo .

- Nanoformulations : Encapsulate the compound in liposomes or PLGA nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.